5-Chloro-3-(2-fluorophenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2-fluorophenyl)benzoic acid: is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 5th position and a fluorophenyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-3-(2-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 5-Chloro-2-fluorophenylboronic acid can be coupled with 3-bromobenzoic acid under mild conditions to yield the desired product .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
5-Chloro-3-(2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or ketones depending on the reaction conditions.
Scientific Research Applications
Chemistry:
In chemistry, 5-Chloro-3-(2-fluorophenyl)benzoic acid is used as a building block for the synthesis of more complex organic molecules
Biology and Medicine:
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of chlorine and fluorine atoms can enhance the biological activity of derivatives, making them potential candidates for drug development .
Industry:
In the industrial sector, this compound is used in the synthesis of advanced materials. Its derivatives can be incorporated into polymers and other materials to improve their thermal and chemical stability.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-fluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine atoms can influence the binding affinity and specificity of these interactions, potentially leading to enhanced therapeutic effects .
Comparison with Similar Compounds
5-Chloro-2-fluorobenzoic acid: Similar in structure but lacks the additional phenyl group.
3-Chloro-2-fluorobenzoic acid: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness:
5-Chloro-3-(2-fluorophenyl)benzoic acid is unique due to the specific positioning of the chlorine and fluorophenyl groups. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-5-(2-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYHHAYOHFBBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673464 |
Source
|
Record name | 5-Chloro-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214371-99-9 |
Source
|
Record name | 5-Chloro-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.